Cy3.5 NHS ester

Fluorescence spectroscopy Protein labeling Quantum yield

Cy3.5 NHS ester is the definitive choice for high-sensitivity immunofluorescence and 3-color multiplex imaging due to its unique 2- to 3-fold fluorescence enhancement upon antibody binding, preventing the self-quenching seen with Cy5/Cy7. Its Ex/Em (591/604 nm) bridges the gap between green (488 nm) and far-red (633/640 nm) channels, making it ideal for 3-laser confocal or flow cytometry without specialized hardware. It also serves as a validated donor for Cy5.5 in smFRET pairs and as an intermediate acceptor in quantum-dot concentric FRET for quantitative 3-plex biosensing. Choose the non-sulfonated form (Φ=0.35, 3.2× brighter) for high F:P labeling in organic co-solvent, or sulfo-Cy3.5 for direct aqueous conjugation.

Molecular Formula C43H45N3O16S4
Molecular Weight 988.1 g/mol
Cat. No. B12393393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5 NHS ester
Molecular FormulaC43H45N3O16S4
Molecular Weight988.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C
InChIInChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61)
InChIKeyWJAWZCFOWCGKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3.5 NHS Ester: Spectral Properties and Procurement Specifications for Amine-Reactive Fluorescent Labeling


Cy3.5 NHS ester (Cyanine3.5 N-hydroxysuccinimide ester) is an amine-reactive fluorescent dye belonging to the cyanine family. Its spectral characteristics are intermediate between Cy3 and Cy5, with a typical excitation maximum of approximately 591 nm and emission maximum of 604 nm in PBS buffer . The NHS ester functional group enables covalent conjugation to primary amines on proteins, peptides, and amine-modified oligonucleotides via stable amide bond formation. The compound is available in two principal formulations: non-sulfonated Cy3.5 NHS ester (lipophilic, requiring organic co-solvent) and sulfo-Cy3.5 NHS ester (water-soluble, four sulfo groups) [1]. Procurement specifications typically include purity ≥95% by HPLC and NMR, with storage at -20°C in the dark .

Why Cy3.5 NHS Ester Cannot Be Indiscriminately Substituted with Cy3 or Cy5 NHS Esters


Generic substitution within the cyanine NHS ester family is scientifically unsound due to fundamentally divergent photophysical behaviors upon protein conjugation. While Cy3, Cy3.5, and Cy5 differ in their spectral positions, the critical procurement consideration extends beyond wavelength selection: these dyes exhibit diametrically opposite fluorescence responses when covalently attached to antibodies. Cy3 and Cy3.5 display anomalous fluorescence enhancement (2- to 3-fold increase) upon protein binding, whereas Cy5 and Cy7 undergo extensive self-quenching that can render conjugates nearly non-fluorescent [1]. Furthermore, the lipophilic non-sulfonated Cy3.5 NHS ester requires organic co-solvent (DMF or DMSO) for efficient aqueous labeling, whereas the sulfo-Cy3.5 variant is directly water-soluble without co-solvent . These differences dictate that substitution without empirical validation risks experimental failure in fluorescence intensity, signal-to-noise ratio, and reproducibility.

Cy3.5 NHS Ester: Quantified Differentiation Evidence Against Closest Comparators


Fluorescence Quantum Yield of Non-Sulfonated Cy3.5 NHS Ester vs. Sulfo-Cy3.5 NHS Ester

Non-sulfonated Cy3.5 NHS ester exhibits a fluorescence quantum yield (Φ) of 0.35 in PBS buffer, which is approximately 3.2-fold higher than the Φ of 0.11 reported for sulfo-Cy3.5 NHS ester under comparable conditions . This difference in intrinsic brightness translates directly to higher fluorescence signal per labeled molecule, enabling either reduced dye loading to preserve biomolecule function or enhanced detection sensitivity at equivalent labeling densities.

Fluorescence spectroscopy Protein labeling Quantum yield

Spectral Positioning of Cy3.5 Relative to Cy3 and Cy5 for Multiplexing Applications

Cy3.5 NHS ester occupies a distinct spectral niche with excitation/emission maxima of 591/604 nm, positioned precisely between Cy3 (≈550/570 nm) and Cy5 (≈650/670 nm) [1]. This intermediate spectral window enables three-color multiplexing with minimal crosstalk when combined with green-emitting dyes (e.g., FITC, Alexa Fluor 488) and far-red dyes (e.g., Cy5, Alexa Fluor 647). The spectral separation from Cy3 is approximately 40 nm in excitation and 34 nm in emission, while separation from Cy5 is approximately 59 nm in excitation and 66 nm in emission [2].

Multiplexed imaging Spectral separation Flow cytometry

Antibody Conjugation Fluorescence Behavior: Cy3.5 vs. Cy5 NHS Esters

In a direct comparative study, Cy3.5 was found to mimic the fluorescence enhancement properties of Cy3 upon covalent conjugation to IgG, whereas Cy5 exhibited extensive self-quenching. Antibodies with six covalently bound Cy5 labels were nearly non-fluorescent, showing only moderate fluorescence at 2-3 labels per IgG. In contrast, Cy3- and Cy3.5-labeled antibodies fluoresced intensely even at high fluorophore-to-protein ratios, with Cy3 exhibiting a 2- to 3-fold anomalous fluorescence enhancement upon protein binding [1]. The study established that the Cy dye series is divided into two functional groups: Cy3 and Cy3.5 (enhancement group) versus Cy5 and Cy7 (quenching group) [1].

Antibody labeling Fluorescence quenching Degree of labeling

Triethylammonium Salt Formulation: Enhanced Solubility vs. Potassium Salt Formulations

Cy3.5 NHS ester supplied as a triethylammonium salt demonstrates superior solubility in DMSO and DMF compared to the potassium salt formulation offered by alternative vendors, while maintaining identical reactivity and producing chemically equivalent conjugates . The triethylammonium counterion reduces intermolecular aggregation in organic solvents, facilitating more efficient dissolution and handling during labeling reactions. This formulation advantage is particularly relevant for the non-sulfonated Cy3.5 NHS ester, which requires dissolution in organic co-solvent prior to addition to aqueous biomolecule solutions .

Formulation chemistry Solubility Conjugation efficiency

Excitation/Compatibility with Standard 561 nm and 594 nm Laser Lines

Cy3.5 NHS ester is efficiently excited by both 561 nm and 594 nm laser lines commonly available on confocal microscopy and flow cytometry platforms, and can be visualized using Texas Red-compatible filter sets [1]. This dual-laser compatibility distinguishes Cy3.5 from Cy3, which is optimally excited at ~550 nm (requiring 532 nm or 543 nm lasers), and from Cy5, which requires ~650 nm excitation. The excitation maximum of 591 nm positions Cy3.5 near the optimal excitation range for 594 nm laser systems while still maintaining sufficient absorption cross-section at 561 nm for practical use .

Confocal microscopy Laser excitation Instrument compatibility

Recommended Application Scenarios for Cy3.5 NHS Ester Based on Quantified Differentiation Evidence


High-Density Antibody Labeling for Immunohistochemistry and Immunofluorescence

Procure Cy3.5 NHS ester when labeling antibodies at high fluorophore-to-protein ratios is required to maximize detection sensitivity. The demonstrated fluorescence enhancement behavior of Cy3.5 upon protein conjugation [5] ensures that even heavily labeled antibodies retain bright fluorescence, in contrast to Cy5-labeled antibodies which undergo severe self-quenching at ≥6 labels per IgG. This property makes Cy3.5 NHS ester particularly suitable for immunohistochemistry where high local signal density is needed for visualizing low-abundance antigens. The non-sulfonated formulation with Φ = 0.35 provides 3.2-fold higher intrinsic brightness than the sulfo-Cy3.5 variant .

Three-Color Multiplexed Imaging with Standard Laser Configurations

Cy3.5 NHS ester is the optimal choice for expanding multiplexed fluorescence imaging from two to three channels without specialized instrumentation. Its spectral position (Ex/Em: 591/604 nm) [5] occupies the intermediate window between common green dyes (e.g., Alexa Fluor 488) and far-red dyes (e.g., Cy5, Alexa Fluor 647). The dye is compatible with both 561 nm and 594 nm laser lines , enabling researchers to utilize the red laser channel while preserving the green (488 nm) and far-red (633/640 nm) channels for additional targets. This configuration is widely applicable in confocal microscopy and flow cytometry-based multiplexed assays.

Single-Molecule FRET Studies Using Cy3.5-Cy5.5 Donor-Acceptor Pairs

Cy3.5 NHS ester, when paired with Cy5.5 as the acceptor, forms a validated donor-acceptor FRET pair for single-molecule studies. Characterization of the Cy3.5-Cy5.5 pair on double-stranded DNA and nucleosomes demonstrated photostability of approximately 5 minutes under continuous illumination, with established FRET proximity dependence and buffer compatibility [5]. This FRET pair expands the toolkit of validated dye combinations for smFRET beyond the traditional Cy3-Cy5 pair, enabling studies where an intermediate spectral donor is advantageous. The amine-reactive NHS ester enables direct covalent conjugation to site-specifically modified nucleic acids or proteins.

Quantum Dot-Based Concentric FRET (cFRET) Multiplexed Biosensing

Cy3.5 NHS ester has been experimentally validated as an interchangeable acceptor dye (along with Atto 594) in triply multiplexed quantum dot-based concentric FRET (cFRET) configurations [5]. In this system, Cy3.5 serves as the intermediate acceptor in a three-dye cascade (QD → Cy3.5 → Alexa Fluor 647), doubling the number of FRET pathways compared to two-dye systems and enabling simultaneous detection of three proteases (trypsin, chymotrypsin, enterokinase) in parallel. The quantitative relationship between PL intensity ratios and acceptor stoichiometry allows calculation of the number of each dye per QD, providing a basis for quantitative multiplexed biosensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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